molecular formula C22H21N3OS B11154965 N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B11154965
M. Wt: 375.5 g/mol
InChI Key: TYIXRLARILIRCW-UHFFFAOYSA-N
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Description

N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound that features an indole moiety, a thiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the coupling of an indole derivative with a thiazole carboxylic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond . The reaction conditions often include the use of an organic solvent like dichloromethane or dimethylformamide (DMF) and may require a catalyst or base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound, potentially altering the thiazole ring.

    Substitution: Halogenated or nitrated derivatives of the indole ring.

Scientific Research Applications

N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, potentially inhibiting or activating their functions . The thiazole ring may also play a role in the compound’s bioactivity by interacting with different biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is unique due to the combination of its indole and thiazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C22H21N3OS

Molecular Weight

375.5 g/mol

IUPAC Name

N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C22H21N3OS/c1-14(12-17-13-23-19-11-7-6-10-18(17)19)24-21(26)20-15(2)25-22(27-20)16-8-4-3-5-9-16/h3-11,13-14,23H,12H2,1-2H3,(H,24,26)

InChI Key

TYIXRLARILIRCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC(C)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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